(E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate
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Overview
Description
(E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a complex organic compound characterized by its unique structure, which includes a cyano group, a phenylthiazole moiety, and a dimethoxyphenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a haloamine under specific conditions.
Vinylation: The thiazole derivative is then subjected to a vinylation reaction to introduce the vinyl group.
Cyano Group Introduction: The cyano group is introduced through a nucleophilic substitution reaction.
Acetylation: Finally, the compound is acetylated to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as high-pressure injection, microfluidics, and phase separation may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
(E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The cyano group and thiazole moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate
- 4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl benzoate
Uniqueness
(E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Properties
IUPAC Name |
[4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]-2,6-dimethoxyphenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-14(25)28-21-19(26-2)10-15(11-20(21)27-3)9-17(12-23)22-24-18(13-29-22)16-7-5-4-6-8-16/h4-11,13H,1-3H3/b17-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACBOAWBDFNMQG-RQZCQDPDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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